Fmoc-D-phenylalanine

Vue d'ensemble

Description

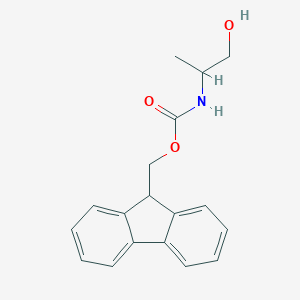

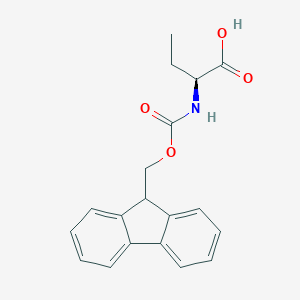

Fmoc-D-phenylalanine is an N-Fmoc-protected form of D-Phenylalanine . D-Phenylalanine is an essential amino acid that serves as a primary precursor for the biosynthesis of catecholamines in the body . It is also known to antagonize stress-induced analgesia in humans and acts as an anti-enkephalinase agent .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with two steps . The first step involves sodium carbonate in water and 1,4-dioxane with cooling by ice . The second step involves trifluoroacetic acid in isopropyl alcohol and hexane at 25 °C .Molecular Structure Analysis

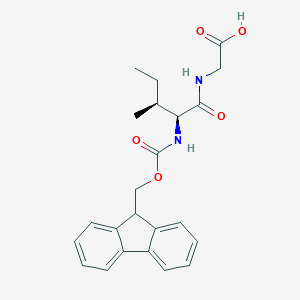

The molecular formula of this compound is C24H21NO4 . Its molecular weight is 387.43 .Chemical Reactions Analysis

This compound can form hydrogels . The formation of these hydrogels is deeply dependent on the preparation method . The final material obtained is a result of the collective action of different non-covalent interactions .Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . Its melting point ranges from 180 to 195 °C .Applications De Recherche Scientifique

Hydrogelation and Self-Assembly : Fmoc-phenylalanine derivatives, including Fmoc-D-phenylalanine, are known for their efficient self-assembly into amyloid-like fibrils which promote hydrogelation in aqueous solvents. Modifications like side-chain halogenation can dramatically enhance this self-assembly and influence the hydrogel's rheological properties (Ryan, Anderson, & Nilsson, 2010).

Nanotube Formation : Cation-modified Fmoc-phenylalanine derivatives, which are positively charged, can self-assemble into unique nanotube structures at higher concentrations without the need for pH adjustments or organic cosolvents (Rajbhandary, Raymond, & Nilsson, 2017).

Antibacterial Composite Materials : Fmoc-pentafluoro-l-phenylalanine-OH derivatives form nanoassemblies that have substantial antibacterial capabilities, demonstrating the potential for the development of biomedical materials with intrinsic antibacterial properties (Schnaider et al., 2019).

Molecular Electronics and Biosensing : Fmoc-phenylalanine derivatives like this compound have been explored for their potential in molecular electronics, biosensing, and nanobiotechnology, particularly through electroaddressing, which is the assembly of materials in response to electrical signals (Liu, Kim, Ulijn, Bentley, & Payne, 2011).

Controlled Release Systems : These derivatives are used in controlled release systems. The release of entrapped substances from Fmoc-phenylalanine hydrogels has been found to be under Fickian diffusion control (Sutton, Campbell, Cooper, Kirkland, Frith, & Adams, 2009).

Synthesis of Biomedical Compounds : this compound is utilized in the synthesis of various biomedical compounds, including peptides and inhibitors for signal transduction studies (Yao, Gao, Voigt, Ford, & Burke, 1999).

Formation of Silver Nanoclusters : It facilitates the formation and stabilization of fluorescent silver nanoclusters, which have potential biomedical and imaging applications (Roy & Banerjee, 2011).

Mécanisme D'action

Target of Action

Fmoc-D-phenylalanine primarily targets bacterial cells, specifically Gram-positive bacteria such as MRSA . It has been discovered to have antimicrobial properties .

Mode of Action

The compound interacts with its targets by crossing the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross their bacterial membrane . When combined with other antibiotics like aztreonam (AZT), the permeability of this compound increases, allowing it to display antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

This compound affects the extracellular matrix (ECM) components of bacterial biofilms, such as proteins, carbohydrates, and eDNA . It reduces these components, thereby affecting the stability of the biofilm . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .

Pharmacokinetics

It’s known that the compound can form self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Result of Action

At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

Safety and Hazards

Orientations Futures

Fmoc-D-phenylalanine has been investigated as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications . It has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria . Future research may focus on incorporating cell-adhesion ligands in the this compound hydrogel matrix .

Analyse Biochimique

Biochemical Properties

Fmoc-D-phenylalanine plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds during protein synthesis . It interacts with various enzymes and proteins involved in these processes. The nature of these interactions is largely determined by the phenylalanine component of the molecule, which can participate in hydrophobic interactions, and the Fmoc group, which can engage in π-π stacking interactions .

Cellular Effects

This compound has been found to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It achieves this by entering the bacterial cell and reducing the levels of glutathione, a crucial antioxidant in bacteria . At higher concentrations, this compound triggers oxidative and osmotic stress, alters membrane permeability and integrity, and ultimately kills the bacteria .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeability and integrity, leading to bacterial death . The Fmoc group also plays a role in the self-assembly of the compound into hydrogels .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibacterial activity of this compound is predominantly due to its release from the hydrogel . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may be influenced by its formulation and the experimental conditions used.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to reduce bacterial load both in vitro and in skin wound infections in mice

Transport and Distribution

This compound’s transport and distribution within cells and tissues are largely determined by its self-assembling properties. The compound can form hydrogels, which are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . This property allows this compound to be distributed in a controlled manner, making it a promising candidate for drug delivery applications .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86123-10-6 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

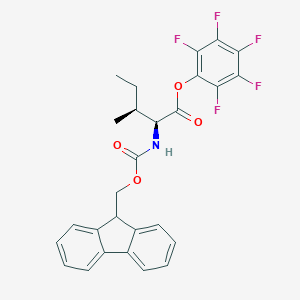

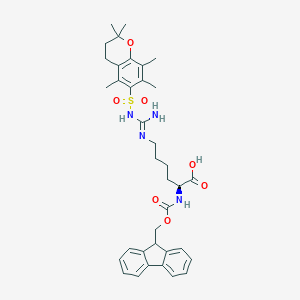

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)